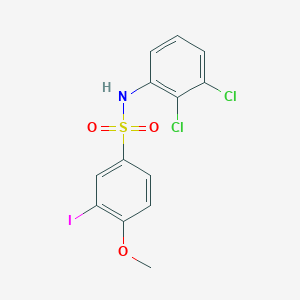![molecular formula C19H17ClN4S B4190364 3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-1H-indole](/img/structure/B4190364.png)
3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-1H-indole
Vue d'ensemble
Description
3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-1H-indole, commonly known as CTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CTI is a triazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of CTI is not fully understood, but it is believed to involve the chelation of metal ions, which can lead to the formation of reactive oxygen species (ROS) and subsequent cell death. CTI has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
CTI has been shown to have a range of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. It has also been shown to have antioxidant properties, which may be due to its ability to chelate metal ions and prevent the formation of ROS.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CTI in laboratory experiments is its ability to selectively bind to metal ions, which can be useful in detecting and quantifying metal ions in biological samples. Additionally, CTI has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using CTI is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of CTI, including its use as a potential anti-cancer agent and its application in catalysis and drug delivery. Additionally, further research is needed to fully understand the mechanism of action of CTI and its potential applications in other areas of scientific research.
Applications De Recherche Scientifique
CTI has a wide range of applications in scientific research, including its use as a fluorescent probe for detecting and quantifying metal ions, such as copper and zinc, in biological samples. It has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and drug delivery. Additionally, CTI has been studied for its potential anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
3-[5-[(2-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4S/c1-2-24-18(15-11-21-17-10-6-4-8-14(15)17)22-23-19(24)25-12-13-7-3-5-9-16(13)20/h3-11,21H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIIRCAVFYVBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-((2-chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4190292.png)
![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4190300.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]alaninamide](/img/structure/B4190302.png)

![3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B4190313.png)
![ethyl 1-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4190326.png)
![N-(2,3-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4190329.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B4190335.png)
![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4190340.png)
![3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one](/img/structure/B4190341.png)

![2-(4-nitrophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4190346.png)
![N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B4190349.png)
![2-[4-(1,1-dimethylpropyl)phenoxy]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide](/img/structure/B4190354.png)